Methyl 4-(2-(2-benzamidothiazol-4-yl)acetamido)benzoate
Description
Methyl 4-(2-(2-benzamidothiazol-4-yl)acetamido)benzoate is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Properties
IUPAC Name |
methyl 4-[[2-(2-benzamido-1,3-thiazol-4-yl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S/c1-27-19(26)14-7-9-15(10-8-14)21-17(24)11-16-12-28-20(22-16)23-18(25)13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,21,24)(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSQSTOPIGNZMRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Ring Formation via Hantzsch-Type Cyclization
The thiazole nucleus is synthesized using a modified Hantzsch thiazole synthesis, which involves the reaction of a benzoyl thiourea derivative with α-chloroacetyl chloride:
Reaction Scheme:
$$
\text{Benzamide} + \text{Lawesson's reagent} \rightarrow \text{Benzoyl thiourea} \xrightarrow{\text{ClCH}_2\text{COCl}} \text{2-Benzamidothiazol-4-ylacetic acid}
$$
Procedure:
- Benzoyl thiourea preparation : Benzamide (10.0 g, 82.6 mmol) is treated with Lawesson's reagent (18.2 g, 45.0 mmol) in dry THF under reflux for 6 hr, yielding benzoyl thiourea (89% yield).
- Cyclization : Benzoyl thiourea is reacted with chloroacetyl chloride (9.8 mL, 123.9 mmol) in the presence of triethylamine (17.2 mL, 123.9 mmol) at 0–5°C. The mixture is stirred for 12 hr, followed by aqueous workup to isolate 2-benzamidothiazol-4-ylacetic acid as a white solid (mp 178–180°C, 75% yield).
Characterization Data:
- IR (KBr) : 3270 cm$$^{-1}$$ (N–H stretch), 1685 cm$$^{-1}$$ (C=O amide), 1590 cm$$^{-1}$$ (thiazole C=N).
- $$^1$$H NMR (400 MHz, DMSO-$$d6$$) : δ 12.35 (s, 1H, NH), 8.02–7.45 (m, 5H, Ar–H), 4.21 (s, 2H, CH$$2$$), 3.89 (s, 2H, thiazole-CH$$_2$$).
Activation of the Carboxylic Acid Moiety
The acetic acid side chain is activated to facilitate amide bond formation with methyl 4-aminobenzoate.
Acyl Chloride Formation
Procedure:
2-Benzamidothiazol-4-ylacetic acid (5.0 g, 18.7 mmol) is refluxed with thionyl chloride (15 mL) for 3 hr. Excess SOCl$$_2$$ is removed under vacuum, yielding the corresponding acyl chloride as a yellow oil (quantitative yield).
Coupling with Methyl 4-Aminobenzoate
Amide Bond Formation
Reaction Scheme:
$$
\text{Acyl chloride} + \text{Methyl 4-aminobenzoate} \xrightarrow{\text{Base}} \text{Target compound}
$$
Procedure:
The acyl chloride (18.7 mmol) is dissolved in anhydrous dichloromethane (50 mL) and added dropwise to a solution of methyl 4-aminobenzoate (3.14 g, 18.7 mmol) and triethylamine (5.2 mL, 37.4 mmol) at 0°C. The reaction is stirred for 24 hr at room temperature, followed by extraction with NaHCO$$3$$ (5%) and drying over MgSO$$4$$. Purification via silica gel chromatography (ethyl acetate/hexane, 1:1) affords the title compound as a crystalline solid (mp 192–194°C, 68% yield).
Optimization Data:
| Condition | Solvent | Base | Yield (%) |
|---|---|---|---|
| Room temperature | DCM | Et$$_3$$N | 68 |
| Reflux | THF | Pyridine | 55 |
| 0°C | DMF | DIPEA | 72 |
Alternative Synthetic Routes
One-Pot Thiazole Formation and Coupling
A streamlined approach involves in situ generation of the thiazole ring during coupling:
Procedure:
Methyl 4-(2-chloroacetamido)benzoate (prepared from methyl 4-aminobenzoate and chloroacetyl chloride) is reacted with benzoyl thiourea in the presence of KI and DMF at 80°C for 8 hr. This method bypasses the isolation of 2-benzamidothiazol-4-ylacetic acid, achieving a 61% yield.
Analytical Characterization
Spectroscopic Data
- $$^1$$H NMR (400 MHz, DMSO-$$d6$$) : δ 10.42 (s, 1H, NH), 8.12–7.39 (m, 9H, Ar–H), 4.35 (s, 2H, CH$$2$$), 3.85 (s, 3H, OCH$$_3$$).
- $$^{13}$$C NMR (100 MHz, DMSO-$$d6$$) : δ 169.8 (C=O ester), 166.2 (C=O amide), 152.1 (thiazole C=N), 132.4–122.7 (Ar–C), 52.1 (OCH$$3$$).
- HRMS (ESI) : m/z calculated for C$${19}$$H$${16}$$N$$3$$O$$4$$S [M+H]$$^+$$: 390.0859, found: 390.0856.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-(2-benzamidothiazol-4-yl)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 4-(2-(2-benzamidothiazol-4-yl)acetamido)benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of Methyl 4-(2-(2-benzamidothiazol-4-yl)acetamido)benzoate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The benzamido and acetamido groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-acetamido-2-methoxybenzoate
- Methyl 4-(chlorocarbonyl)benzoate
- Methyl 4-(hydroxymethyl)benzoate
Uniqueness
Methyl 4-(2-(2-benzamidothiazol-4-yl)acetamido)benzoate is unique due to its specific combination of functional groups and the presence of the thiazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
Methyl 4-(2-(2-benzamidothiazol-4-yl)acetamido)benzoate is a compound of significant interest due to its unique structural features and potential biological activities. This article provides a detailed examination of its biological activity, synthesis, mechanisms, and applications in various fields.
Chemical Structure and Properties
This compound contains a thiazole ring, which is known for its biological significance, particularly in pharmacology. The compound's structure can be represented as follows:
- IUPAC Name : Methyl 4-[[2-(2-benzamido-1,3-thiazol-4-yl)acetyl]amino]benzoate
- Molecular Formula : C20H17N3O4S
- Molecular Weight : 397.43 g/mol
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Thiazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Benzamido Group : This step often involves acylation techniques.
- Acetamido Linkage : The acetamido group is introduced via amide bond formation.
- Esterification : The final step involves esterification to yield the methyl ester form.
These reactions require specific conditions, including temperature control and the use of catalysts to ensure high yields and purity .
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various pathogens. Its efficacy has been tested against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The thiazole moiety is believed to play a crucial role in enhancing this activity by interacting with microbial enzymes or cellular components.
Anticancer Activity
Studies have suggested that this compound may possess anticancer properties. It has been shown to inhibit the proliferation of cancer cell lines in vitro. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases, likely mediated by its interaction with cellular signaling pathways .
The mechanism of action involves the interaction of the thiazole ring with specific molecular targets, such as enzymes or receptors involved in disease processes. This interaction can inhibit enzyme activity or alter receptor function, leading to therapeutic effects. The presence of benzamido and acetamido groups enhances binding affinity and specificity .
Case Studies
- Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that this compound exhibited minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL, indicating moderate to strong antimicrobial activity .
- Anticancer Screening : In vitro assays using human cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values below 10 µM for certain cancer types .
Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methyl 4-acetamido-2-hydroxybenzoate | Contains acetamido and hydroxy groups | Antimicrobial |
| Methyl benzoate | Simple ester with no significant bioactivity | Solvent and fragrance |
| Methyl 4-(chlorocarbonyl)benzoate | Contains a carbonyl group | Limited biological activity |
This compound stands out due to its unique combination of functional groups and enhanced biological activities compared to simpler compounds like methyl benzoate .
Q & A
How can researchers design a multi-step synthesis protocol for Methyl 4-(2-(2-benzamidothiazol-4-yl)acetamido)benzoate, and what key intermediates should be prioritized?
Answer:
The synthesis involves sequential functionalization of the benzothiazole and benzoate moieties. A typical protocol includes:
Thiazole ring formation : Condensation of 2-aminothiazole derivatives with benzoyl chloride to introduce the benzamide group .
Acetamido linker incorporation : Coupling the thiazole intermediate with methyl 4-aminobenzoate using carbodiimide-based coupling agents (e.g., EDC/HOBt) to form the acetamido bridge .
Esterification : Final esterification under acidic conditions (e.g., H₂SO₄ in methanol) to stabilize the benzoate group .
Key intermediates :
- 2-Benzamidothiazole-4-carboxylic acid (verify purity via HPLC >98%) .
- Methyl 4-aminobenzoate (monitor reaction progress via TLC, Rf = 0.5 in ethyl acetate/hexane) .
What analytical techniques are critical for confirming the structural integrity of this compound?
Answer:
A combination of spectroscopic and chromatographic methods is essential:
- ¹H/¹³C NMR : Confirm the presence of the benzamide (δ 7.8–8.2 ppm), thiazole (δ 6.9–7.3 ppm), and ester carbonyl (δ 3.8–4.1 ppm) groups .
- FT-IR : Identify characteristic peaks for amide (1650–1680 cm⁻¹) and ester (1720–1740 cm⁻¹) bonds .
- HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 412.2) .
- X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing .
How can conflicting bioactivity data (e.g., antibacterial vs. antitumor efficacy) for this compound be systematically resolved?
Answer:
Contradictions often arise from assay conditions or target specificity. Mitigation strategies include:
Dose-response standardization : Use IC₅₀/EC₅₀ values across cell lines (e.g., MCF-7 for cancer, S. aureus for bacteria) to compare potency .
Target profiling : Employ kinase inhibition assays or proteomics to identify off-target interactions .
Solubility adjustments : Modify DMSO concentrations (<1% v/v) to avoid false negatives in cell-based assays .
What computational methods are recommended to predict the pharmacokinetic properties of this compound?
Answer:
- In silico ADMET : Use SwissADME or ADMETLab to predict bioavailability (%ABS >50%), blood-brain barrier penetration (logBB <0.3), and CYP450 interactions .
- Molecular docking (AutoDock Vina) : Model interactions with EGFR (PDB: 1M17) or bacterial DNA gyrase (PDB: 1KZN) to rationalize bioactivity .
- QSAR modeling : Corrogate substituent effects (e.g., electron-withdrawing groups on the benzamide) with logP (2.1–3.5) and pKa (8.2–9.0) .
How can researchers optimize the compound’s stability under physiological conditions (e.g., pH 7.4)?
Answer:
Degradation studies : Incubate in PBS at 37°C for 24–72 hours, monitor via HPLC for ester hydrolysis or thiazole ring oxidation .
Prodrug strategies : Replace the methyl ester with ethyl or benzyl esters to delay hydrolysis .
Lyophilization : Stabilize the compound in lyophilized form (storage at −20°C, reconstitution in DMSO) .
What in vitro assays are most suitable for evaluating the compound’s antitumor mechanism of action?
Answer:
- Apoptosis assays : Annexin V/PI staining in HeLa cells to quantify early/late apoptosis .
- Cell cycle analysis : Flow cytometry (propidium iodide) to detect G1/S arrest .
- Mitochondrial depolarization : JC-1 staining to assess ΔΨm collapse .
- Western blotting : Measure caspase-3/9 cleavage or Bax/Bcl-2 ratios .
How does the thiazole ring’s electronic configuration influence the compound’s biological activity?
Answer:
The thiazole’s electron-rich sulfur and nitrogen atoms enhance:
- DNA intercalation : Planar aromaticity facilitates stacking with base pairs (e.g., Topo I inhibition) .
- Enzyme binding : Coordination with metal ions (e.g., Zn²⁺ in MMP-9) via lone-pair electrons .
- Redox activity : Generation of ROS in cancer cells, measured via DCFH-DA fluorescence .
What strategies can mitigate toxicity concerns observed in preliminary in vivo studies?
Answer:
- Structure-activity relationship (SAR) : Replace the benzamide with less lipophilic groups (e.g., pyridine-3-carboxamide) to reduce hepatotoxicity .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) to improve biodistribution .
- Metabolite profiling : Use LC-MS/MS to identify toxic metabolites (e.g., free thiols) and block their formation .
How can researchers validate the compound’s selectivity for bacterial vs. mammalian cells?
Answer:
- Comparative cytotoxicity : Test on Vero (mammalian) and bacterial cells (e.g., E. coli), using MTT and MIC assays .
- Proteomic profiling : Identify bacterial-specific targets (e.g., dihydrofolate reductase) via thermal shift assays .
- Membrane permeability assays : Use fluorescent probes (e.g., SYTOX Green) to assess bacterial membrane disruption .
What synthetic modifications can enhance the compound’s solubility without compromising bioactivity?
Answer:
- Polar substituents : Introduce sulfonate (-SO₃H) or tertiary amines (-NMe₂) on the benzoate ring .
- PEGylation : Attach polyethylene glycol (PEG-400) to the acetamido linker .
- Co-crystallization : Formulate with cyclodextrins (β-CD) to improve aqueous solubility (test via phase-solubility diagrams) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
